molecular formula C17H11F3O4 B5619292 7-methoxy-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one

7-methoxy-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one

Cat. No.: B5619292
M. Wt: 336.26 g/mol
InChI Key: JILUHHJIYWCZAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-methoxy-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 7-methoxy-4H-chromen-4-one with phenol and trifluoromethylating agents in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography to obtain the final product in a highly pure form .

Chemical Reactions Analysis

Types of Reactions: 7-Methoxy-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives .

Scientific Research Applications

7-Methoxy-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-methoxy-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

  • 7-Methoxy-3-phenoxy-2-(trifluoromethyl)-chromen-4-one
  • 6-Ethyl-7-methoxy-3-phenoxy-2-(trifluoromethyl)-chromen-4-one
  • 7-Ethoxy-6-ethyl-3-phenoxy-2-(trifluoromethyl)-chromen-4-one

Comparison: Compared to similar compounds, 7-methoxy-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties. For example, the presence of the methoxy group at the 7-position and the trifluoromethyl group at the 2-position may enhance its stability and biological activity compared to other chromenone derivatives .

Properties

IUPAC Name

7-methoxy-3-phenoxy-2-(trifluoromethyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11F3O4/c1-22-11-7-8-12-13(9-11)24-16(17(18,19)20)15(14(12)21)23-10-5-3-2-4-6-10/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JILUHHJIYWCZAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C(=C(O2)C(F)(F)F)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11F3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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